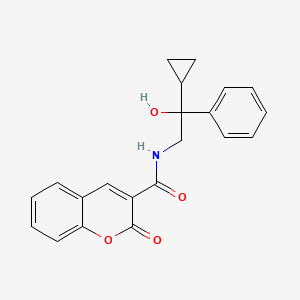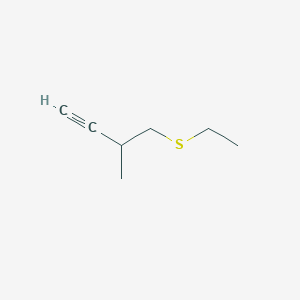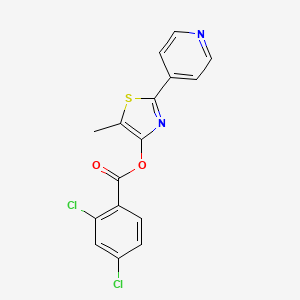![molecular formula C18H18ClNO4 B2969609 [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 378226-54-1](/img/structure/B2969609.png)
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as EAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAA is a derivative of N-phenylanthranilic acid and has been studied for its biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Quantum Chemical Studies and Corrosion Inhibition
A theoretical study investigated the quantum chemical properties of quinoxalines compounds, including a structurally related compound, to understand their corrosion inhibition efficiency for copper in acidic environments. Quantum chemical parameters such as the highest occupied molecular orbital energy, the lowest unoccupied molecular orbital energy, and other molecular properties were calculated to establish a relationship between the molecular structure and inhibition efficiency. This research underscores the significance of theoretical chemistry in predicting the behavior of chemical compounds in industrial applications (Zarrouk et al., 2014).
Advanced Oxidation Processes for Wastewater Treatment
Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes highlighted the formation of organic intermediates such as ethyl acetate and oxalic acid. This study is relevant for understanding how structurally similar compounds might behave under similar conditions, providing insights into the environmental fate and treatment options for a wide range of contaminants (Sun & Pignatello, 1993).
Catalytic Reduction and Synthesis Applications
The catalytic reduction of ethyl chloroacetate by cobalt(I) salophen was explored, revealing the production of ethyl acetate among other products. This research demonstrates the utility of catalytic processes in synthesizing or transforming chemicals, which could be applicable to the synthesis or modification of compounds like "[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate" (Moad et al., 2002).
Antitumor Activity and Crystal Structure Analysis
A study focused on the synthesis and antitumor activity of a compound synthesized from ethyl 2-chloroacetate. The research included crystal structure determination and revealed distinct inhibition of cancer cell proliferation. This illustrates the potential for compounds with similar structures to be used in the development of antitumor agents (Liu et al., 2018).
Propiedades
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-9-7-15(8-10-16)20-17(21)12-24-18(22)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWNEJUTCPULEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)



![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
